

Spectral and Biological Insights into Fenfangjine G: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Fenfangjine G**, a bisbenzylisoquinoline alkaloid, and explores its potential biological significance. Due to the limited public availability of specific experimental spectra for **Fenfangjine G**, this document presents its known properties and utilizes spectral data from the closely related and well-characterized bisbenzylisoquinoline alkaloid, Tetrandrine, as a representative example to illustrate the typical spectral features of this class of compounds. This guide also details the experimental protocols for acquiring such spectral data and visualizes a key signaling pathway potentially modulated by **Fenfangjine G**, given its role in traditional medicine for treating nephrotic syndrome.

Data Presentation: Spectral Characteristics

Fenfangjine G, isolated from Stephania tetrandra, possesses the molecular formula C₂₂H₂₇NO₈ and a monoisotopic mass of 433.17366682 Da[1]. While specific NMR and IR spectra for **Fenfangjine G** are not readily available in public databases, the following sections provide representative spectral data from Tetrandrine, a structurally related bisbenzylisoquinoline alkaloid also found in Stephania tetrandra, to exemplify the characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Representative)



The following tables summarize the ¹H and ¹³C NMR spectral data for Tetrandrine, which shares the same core bisbenzylisoquinoline scaffold as **Fenfangjine G**.

Table 1: ¹H NMR Data of Tetrandrine (400 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.38	d, J=7.5 Hz	1H	Aromatic H
7.14	d, J=6.9 Hz	1H	Aromatic H
7.08	S	1H	Aromatic H
6.88	d, J=7.8 Hz	1H	Aromatic H
6.82	d, J=7.1 Hz	1H	Aromatic H
6.73	S	1H	Aromatic H
6.57	S	1H	Aromatic H
6.53	S	1H	Aromatic H
6.33	d, J=7.6 Hz	1H	Aromatic H
6.04	S	1H	Aromatic H
3.93	S	3H	OCH ₃
3.56	S	3H	OCH ₃
3.44	S	3H	OCH ₃
3.21	S	3H	OCH ₃
2.50	S	3H	NCH₃
2.37	S	3H	NCH₃
2.6-3.4	m	-	Aliphatic H

Data adapted from representative spectra of Tetrandrine derivatives[2].

Table 2: ¹³C NMR Data of Tetrandrine (100 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
153.6, 152.7, 149.2, 148.6, 146.8, 145.7, 143.4, 141.8	Aromatic C (quaternary)
135.1, 134.9, 134.5, 132.5, 130.1, 128.6, 128.0	Aromatic CH
123.4, 123.2, 122.6, 121.8, 120.6, 116.1, 112.9, 111.3, 104.7	Aromatic C and CH
63.6, 61.3	Aliphatic C
56.1, 55.9	OCH₃
45.2, 44.1, 42.5, 42.2, 41.9, 37.9, 25.3, 21.6	Aliphatic C and NCH₃

Data adapted from representative spectra of Tetrandrine[3].

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Fenfangjine G

Parameter	Value
Molecular Formula	C22H27NO8
Monoisotopic Mass	433.17366682 Da[1]
Predicted [M+H]+	434.1810

Infrared (IR) Spectroscopy Data (Representative)

The IR spectrum of a bisbenzylisoquinoline alkaloid like **Fenfangjine G** would be characterized by the following absorption bands.

Table 4: Characteristic IR Absorption Bands for Bisbenzylisoquinoline Alkaloids



Wavenumber (cm ⁻¹)	Functional Group
3000-2850	C-H stretch (alkane)
~1600, ~1500, ~1450	C=C stretch (aromatic)
1250-1000	C-O stretch (ether)
~1100	C-N stretch (amine)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectral data presented.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.



- Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
- 2D NMR Experiments (for detailed structural assignment):
 - Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
 - Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded
 ¹H and ¹³C atoms.
 - Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
- Data Processing: Process the acquired free induction decays (FIDs) with appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of the alkaloid.

Methodology:

- Sample Preparation: Prepare a dilute solution of the alkaloid (e.g., 1 μg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Timeof-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Operate the ESI source in positive ion mode.
 - Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).



- For structural information, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecule ([M+H]+) as the precursor ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Determine the elemental composition from the accurate mass of the
 molecular ion. Analyze the MS/MS fragmentation pattern to identify characteristic losses and
 fragment ions, which provide structural information. The fragmentation of
 bisbenzylisoquinoline alkaloids often involves cleavage of the benzyl-isoquinoline
 linkages[4].

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

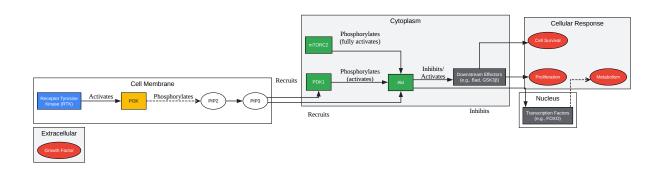
- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film Method: If the sample is soluble, dissolve it in a volatile solvent, cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Place the sample in the instrument's sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mandatory Visualization: Signaling Pathway

Fenfangjine G is an active component of Fangji Huangqi Tang, a traditional Chinese medicine formulation used in the treatment of nephrotic syndrome[5][6]. Studies on the mechanism of action of Fangji Huangqi Tang in nephrotic syndrome have implicated the regulation of several



key signaling pathways, including the PI3K-Akt and MAPK pathways[7][8]. The following diagram illustrates a simplified representation of the PI3K-Akt signaling pathway, which is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is often observed in kidney diseases[9][10][11]. It is hypothesized that components of Fangji Huangqi Tang, such as **Fenfangjine G**, may exert their therapeutic effects by modulating this pathway in podocytes, the specialized cells of the kidney's filtration barrier.

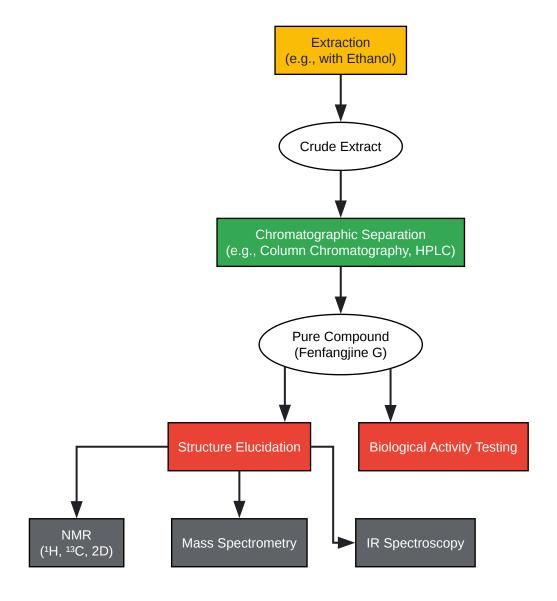


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Caption: Simplified PI3K-Akt Signaling Pathway.

The following diagram illustrates a general experimental workflow for the isolation and characterization of a natural product like **Fenfangjine G**.





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Caption: Natural Product Isolation and Characterization Workflow.

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